molecular formula C19H20N4O2 B2500132 2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380044-05-1

2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2500132
CAS No.: 2380044-05-1
M. Wt: 336.395
InChI Key: CCPSBBVUSWFTIW-UHFFFAOYSA-N
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Description

2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds, such as novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, demonstrates the utility of similar structures in organic chemistry and materials science. This synthesis involved malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the relevance of these compounds in creating new materials with unique properties (Wu Feng, 2011).

Antibacterial Activity

  • Derivatives of cyanopyridine, similar to the compound , have been synthesized and evaluated for their antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives showed significant activity against various aerobic and anaerobic bacteria, highlighting the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).

Potential in Drug Discovery

  • Pyridine derivatives, including those similar to 2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile, have been investigated for their potential as inhibitors of key proteins in various diseases. For example, azafluorene derivatives were synthesized and studied for their ability to inhibit SARS CoV-2 RdRp, demonstrating the broad application of these compounds in medicinal chemistry (Venkateshan et al., 2020).

X-Ray and Spectroscopic Analysis

  • The structural features of similar pyridine derivatives have been explored through methods like X-ray diffraction, spectroscopy, and computational modeling. Such analyses provide valuable insights into the molecular structure and properties of these compounds, which is essential for their application in various scientific fields (Cetina et al., 2010).

Properties

IUPAC Name

2-[[1-(2-pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-11-15-5-7-22-18(9-15)25-14-17-4-2-8-23(13-17)19(24)10-16-3-1-6-21-12-16/h1,3,5-7,9,12,17H,2,4,8,10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPSBBVUSWFTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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